Cas no 361980-89-4 (2,3-diphenylquinoxaline-6,7-dicarbonitrile)
2,3-diphenylquinoxaline-6,7-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,3-diphenylquinoxaline-6,7-dicarbonitrile
- 6,7-Quinoxalinedicarbonitrile, 2,3-diphenyl-
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- MDL: MFCD02376118
- Inchi: 1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
- InChI Key: HJHAHWKSAJGSEH-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C#N)=C(C#N)C=2)N=C(C2=CC=CC=C2)C=1C1=CC=CC=C1
2,3-diphenylquinoxaline-6,7-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-312340-0.05g |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 0.05g |
$1785.0 | 2023-09-05 | |
| Enamine | EN300-312340-0.1g |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 0.1g |
$2150.0 | 2023-09-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022340-100mg |
2,3-Diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 100mg |
¥10717.0 | 2023-03-11 | |
| Ambeed | A1091423-100mg |
2,3-Diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 100mg |
$1562.0 | 2024-04-19 | |
| Enamine | EN300-312340-1.0g |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01BVAR-50mg |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 50mg |
$2269.00 | 2024-05-04 | |
| 1PlusChem | 1P01BVAR-100mg |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
361980-89-4 | 95% | 100mg |
$2720.00 | 2024-05-04 |
2,3-diphenylquinoxaline-6,7-dicarbonitrile Suppliers
2,3-diphenylquinoxaline-6,7-dicarbonitrile Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2,3-diphenylquinoxaline-6,7-dicarbonitrile
Introduction to 2,3-diphenylquinoxaline-6,7-dicarbonitrile (CAS No. 361980-89-4)
2,3-diphenylquinoxaline-6,7-dicarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 361980-89-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This compound belongs to the quinoxaline family, a class of molecules known for their broad spectrum of biological activities and potential applications in medicinal chemistry.
The molecular structure of 2,3-diphenylquinoxaline-6,7-dicarbonitrile consists of a central quinoxaline core substituted with two phenyl groups at the 2 and 3 positions, and two cyano groups at the 6 and 7 positions. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, making it a versatile scaffold for further chemical modifications and functionalization. The presence of electron-withdrawing cyano groups enhances the electrophilicity of the quinoxaline core, facilitating various chemical reactions such as nucleophilic substitution and metal-catalyzed cross-coupling.
In recent years, 2,3-diphenylquinoxaline-6,7-dicarbonitrile has been extensively studied for its potential applications in drug discovery and development. Quinoxalines are well-known for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of cyano groups in this compound may further modulate its biological activity by influencing its interactions with biological targets. Preliminary studies have suggested that derivatives of 2,3-diphenylquinoxaline-6,7-dicarbonitrile exhibit promising cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation.
One of the most compelling aspects of 2,3-diphenylquinoxaline-6,7-dicarbonitrile is its synthetic accessibility. The compound can be readily synthesized through multi-step organic transformations involving condensation reactions between appropriate precursors followed by functional group modifications. The ease of synthesis allows researchers to modify the structure of this molecule in various ways, enabling the exploration of different pharmacophores and lead optimization strategies.
The electronic properties of 2,3-diphenylquinoxaline-6,7-dicarbonitrile also make it a valuable building block for materials science applications. Quinoxaline derivatives are known to exhibit interesting optoelectronic properties, including fluorescence and phosphorescence. The presence of cyano groups can further tune these properties by altering the energy levels of the excited states. This has led to investigations into the use of 2,3-diphenylquinoxaline-6,7-dicarbonitrile and its derivatives in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced materials.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of 2,3-diphenylquinoxaline-6,7-dicarbonitrile. Molecular modeling studies have revealed insights into its binding interactions with biological targets and its electronic structure. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed structural information about this compound.
The pharmaceutical industry has shown particular interest in 2,3-diphenylquinoxaline-6,7-dicarbonitrile due to its potential as a drug candidate or intermediate in drug synthesis. Researchers are exploring its derivatives as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, the compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of certain quinoxaline-based drugs.
In conclusion,2,3-diphenylquinoxaline-6,7-dicarbonitrile (CAS No. 361980-89-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional properties make it an attractive scaffold for drug discovery and development. Furthermore,2,diphenylquinoxaline -6 ,7 -dicarbonitrile's versatility in synthetic chemistry allows for extensive modifications tailored to specific applications . As research continues ,this molecule is poised to play an increasingly important role in advancing scientific knowledge across multiple disciplines .
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